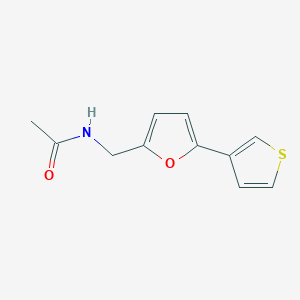

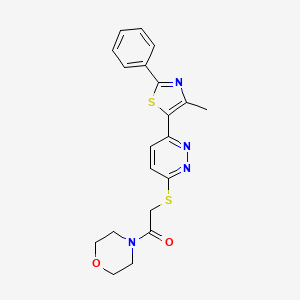

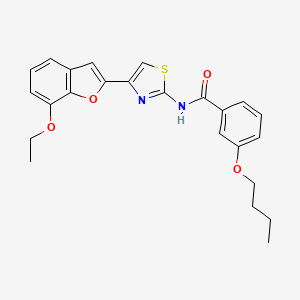

![molecular formula C15H22N4O2S B2368040 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1171366-44-1](/img/structure/B2368040.png)

2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, also known as PSB-603, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a variety of interesting biological properties.

Scientific Research Applications

Metabolic Studies and Drug Interactions

Research on compounds closely related to "2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole" has explored their metabolism, particularly focusing on how they interact with enzymes like CYP3A in humans. One study highlighted the unexpected metabolism pathway of a 5HT6 antagonist, which showed a modest increase in concentration when administered with ketoconazole, a known CYP3A inhibitor. This suggests a novel, nonenzymatic pathway for sulfonamide metabolism (Sawant-Basak et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their role in corrosion inhibition. A study demonstrated that these compounds significantly reduce the corrosion of N80 steel in hydrochloric acid, with inhibition efficiencies reaching up to 96.3% at certain concentrations (Yadav et al., 2016).

Anti-inflammatory Activity

Novel benzimidazole derivatives have shown promising anti-inflammatory activities in vitro and in vivo, with some compounds providing significant protection in inflammation models. This suggests their potential as therapeutic agents for inflammatory diseases (Ahmed et al., 2017).

Antimicrobial and Anticancer Properties

Several studies have synthesized and evaluated benzimidazole derivatives for their antimicrobial and anticancer properties. These compounds have shown varying degrees of activity against cancer cell lines and microbial strains, highlighting their potential in developing new therapeutic agents (Bhatt et al., 2016); (Al-Soud et al., 2021).

Antifungal and Antibacterial Activities

Research on azole-containing piperazine derivatives has shown that these compounds possess significant antibacterial and antifungal activities, offering a promising avenue for developing new antimicrobial agents (Gan et al., 2010).

Mechanism of Action

Target of Action

The primary target of the compound 2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is the central nervous system (CNS). It is known to interact with gamma amino butyric acid (GABA), a neurotransmitter that induces CNS depression .

Mode of Action

The compound this compound interacts with its targets by enhancing the activity of GABA. This interaction results in the slowing down of the CNS, thereby intensifying inhibitory effects on the CNS .

Biochemical Pathways

The compound this compound affects the GABA neurotransmission pathway. By increasing the affinity of GABA receptors, it potentiates GABA neurotransmission, leading to CNS depression . The downstream effects of this interaction include calming effects, which are beneficial in managing anxiety and enhancing mental well-being .

Result of Action

The molecular and cellular effects of the action of this compound are primarily observed in the CNS. By enhancing the activity of GABA, it induces CNS depression, leading to calming effects . This results in the mitigation of symptoms of anxiety disorders and enhancement of overall health and quality of life .

properties

IUPAC Name |

2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-2-11-22(20,21)19-9-7-18(8-10-19)12-15-16-13-5-3-4-6-14(13)17-15/h3-6H,2,7-12H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFWQRQADXUCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

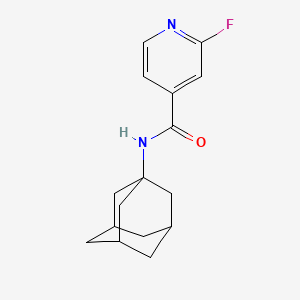

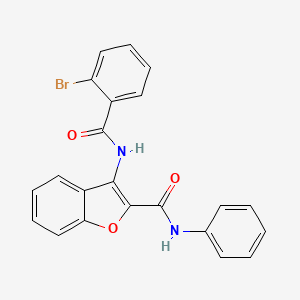

![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)

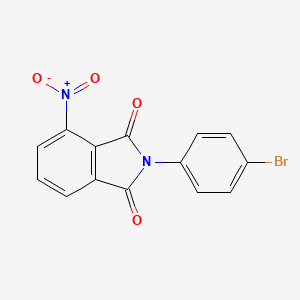

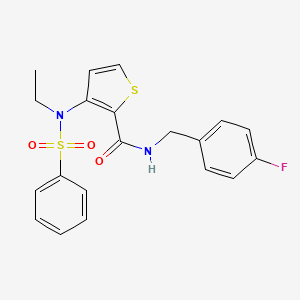

![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)

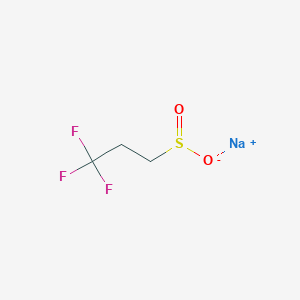

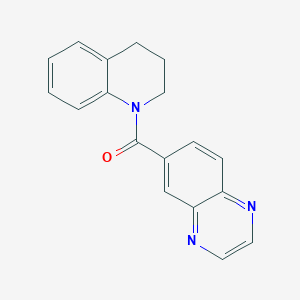

![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)

![1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone](/img/structure/B2367969.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)